Bis(2-hydroxyethyl) phthalate

Description

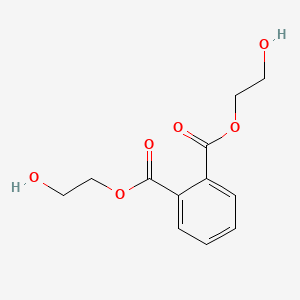

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-hydroxyethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKVXHUYTFYBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058907 | |

| Record name | Bis(2-hydroxyethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-73-1 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-hydroxyethyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-HYDROXYETHYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977L5S4DJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(2-hydroxyethyl) phthalate synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Bis(2-hydroxyethyl) Phthalate (B1215562)

Introduction

Bis(2-hydroxyethyl) phthalate (BHEP) is a phthalate diester of significant interest in polymer science and chemical research. Structurally, it consists of a central phthalate core derived from phthalic acid, esterified with two 2-hydroxyethyl chains.[1] Its bifunctional nature, possessing two terminal hydroxyl (-OH) groups, allows it to act as a diol monomer in polymerization reactions, making it a valuable intermediate in the synthesis of various polyesters and other copolymers.[2] BHEP is also notably a primary product of the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common chemical recycling method.[2] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of BHEP for researchers, scientists, and professionals in drug development and material sciences.

Synthesis of this compound

The synthesis of BHEP can be achieved through several chemical routes. The most common laboratory and industrial methods include the direct esterification of phthalic anhydride (B1165640) with ethylene (B1197577) glycol and the depolymerization of PET via glycolysis.

Esterification of Phthalic Anhydride

A primary and straightforward method for synthesizing BHEP is the direct esterification of phthalic anhydride with ethylene glycol.[3] This reaction typically involves heating the reactants in the presence of an acid catalyst.

Reaction: Phthalic Anhydride + 2 Ethylene Glycol → this compound + H₂O[3]

The process involves a ring-opening reaction of the phthalic anhydride by one molecule of ethylene glycol, followed by a second esterification to yield the final product.[1] To drive the reaction to completion, the water produced during the esterification is typically removed azeotropically.[1]

Glycolysis of Polyethylene Terephthalate (PET)

Glycolysis is a major chemical recycling process for PET waste, breaking down the long polymer chains into the monomeric unit, bis(2-hydroxyethyl) terephthalate.[2][4] This process involves heating PET with an excess of ethylene glycol in the presence of a depolymerization catalyst.

Reaction: (C₁₀H₈O₄)n [PET] + n C₂H₆O₂ [Ethylene Glycol] → n C₁₂H₁₄O₆ [BHET]

This method is crucial for "bottle-to-bottle" recycling concepts, where the recovered BHEP can be purified and re-polymerized to produce virgin-quality PET.[5]

Purification

Crude BHEP obtained from synthesis often contains unreacted starting materials, catalysts, and by-products such as oligomers.[6] High-purity BHEP is essential for subsequent polymerization applications. Common purification techniques include crystallization, distillation, and column chromatography.

-

Crystallization: This is a highly effective method for purifying BHEP from a crude reaction mixture. The process typically involves dissolving the crude product in a suitable solvent (such as hot water or an ethylene glycol solution) and then cooling the solution to induce crystallization.[6][7][8] The purified BHEP crystals can then be separated by filtration.[8] It has been found that a two-step crystallization can yield high-purity crystals that are easy to filter.[8]

-

Distillation: Techniques like molecular distillation can be employed to purify BHEP, especially after an initial evaporation step to remove low-boiling-point components like excess ethylene glycol.[6]

-

Column Chromatography: For laboratory-scale purification, column chromatography using silica (B1680970) gel is an effective method to separate BHEP from other impurities.[1]

-

Adsorbent Treatment: Crude BHEP solutions, particularly those derived from PET waste, can be treated with adsorbing agents like activated carbon to remove organic dyes and other contaminants.[9] This is often followed by filtration to separate the adsorbent.[9]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₆ | [10] |

| Molecular Weight | 254.24 g/mol | [10] |

| CAS Number | 84-73-1 | [10][11] |

| Appearance | Colorless, viscous liquid | [11] |

| Density | 1.315 g/cm³ | [1][11] |

| Boiling Point | 417.2 °C at 760 mmHg (Predicted) | [1][11] |

| Flash Point | 159.2 °C | [1][11] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol | [1][11] |

| Topological Polar Surface Area | 93.1 Ų | [1][10] |

| XLogP3 | 0.4 | [1] |

Table 2: Spectroscopic Data

| Technique | Key Data Points and Interpretation | Source(s) |

| ¹H NMR | Spectra available for identification. Protons on the aromatic ring, and the two different methylene (B1212753) groups (-OCH₂- and -CH₂OH) will show characteristic chemical shifts. | [10][12] |

| ¹³C NMR | Spectra available for structural confirmation, showing distinct signals for the carbonyl carbons, aromatic carbons, and the two types of aliphatic carbons. | [10][12] |

| FTIR | Characteristic peaks include a strong C=O stretching band for the ester group, a broad O-H stretching band for the hydroxyl groups, and C-O stretching bands. The spectrum can confirm the presence of key functional groups. | [10][13][14] |

| Mass Spectrometry (MS) | The exact mass is 254.07903816 Da. Electrospray ionization (ESI) is a suitable technique. Fragmentation patterns can be used for structural elucidation. | [4][10] |

Experimental Protocols

Protocol 1: Synthesis via Esterification of Phthalic Anhydride

This protocol is a plausible method based on general principles of organic synthesis.[1]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1 molar equivalent), ethylene glycol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 molar equivalents).[1]

-

Solvent Addition: Add toluene (B28343) to the flask to facilitate the azeotropic removal of water.[1]

-

Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.[1]

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the phthalic anhydride is consumed.[1]

-

Workup: Once complete, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.[1]

Protocol 2: Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quantification of BHEP.[1][15]

-

Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a C18 column and a UV or Mass Spectrometry (MS) detector.[1][11]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, potentially with an acid modifier like formic acid for MS compatibility.[15]

-

Standard Preparation: Prepare a stock solution of BHEP in a suitable solvent (e.g., acetonitrile). Create a series of working standards through serial dilution.[1]

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.[11]

-

Injection and Separation: Inject a specific volume of the sample solution into the HPLC system. The components will be separated on the C18 column based on their polarity.[11]

-

Detection: Detect the separated components using the UV detector (at ~225-230 nm) or MS detector.[1]

-

Quantification: Determine the concentration of BHEP by comparing its peak area to a calibration curve generated from the standards.[11]

Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of phthalate esters.[11]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer, with a fused-silica open tubular column (e.g., HP-5MS).[11][16]

-

Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be required for certain applications.[11]

-

Injection: Inject a small volume of the prepared sample into the GC inlet, where it is vaporized.[11]

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. Separation occurs based on boiling point and interaction with the stationary phase. A temperature gradient program is typically used.[11][16]

-

Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized, and the resulting ions are separated by their mass-to-charge ratio and detected.[11]

-

Identification: Identify BHEP by its characteristic retention time and mass spectrum.[11]

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: A general workflow for the synthesis of this compound.

Caption: A workflow for the purification of this compound.

Caption: A general analytical workflow for the characterization of BHEP.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|CAS 84-73-1|RUO [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2021124149A1 - Process for purifying bis(2-hydroxyethyl)terephthalate - Google Patents [patents.google.com]

- 10. This compound | C12H14O6 | CID 66539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. benchchem.com [benchchem.com]

Physicochemical properties of Bis(2-hydroxyethyl) phthalate

An In-depth Technical Guide on the Physicochemical Properties of Bis(2-hydroxyethyl) phthalate (B1215562)

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of Bis(2-hydroxyethyl) phthalate is crucial for its application and safety assessment. This guide provides a comprehensive overview of its core characteristics, methodologies for its analysis, and a visualization of a typical analytical workflow.

Core Physicochemical Properties

This compound is a diester of phthalic acid and ethylene (B1197577) glycol.[1] It is recognized for its use as a plasticizer, enhancing the flexibility and durability of plastics.[2][3] The compound is a colorless, viscous liquid with limited solubility in water but is soluble in many organic solvents.[3][4] Concerns have been raised about its potential endocrine-disrupting properties.[3][4]

The deuterated analog, this compound-d8, serves as an invaluable internal standard in analytical chemistry for the precise quantification of the parent compound in various complex matrices.[2][5] This is due to its chemical similarity, allowing it to mimic the behavior of the non-labeled compound during sample preparation and analysis, thus correcting for variations and improving accuracy.[6][7]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its deuterated analog.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₆ | [4][7][8] |

| Molecular Weight | 254.24 g/mol | [4][7][8] |

| Appearance | Colorless, viscous liquid | [3][4] |

| IUPAC Name | bis(2-hydroxyethyl) benzene-1,2-dicarboxylate | [4][8] |

| CAS Number | 84-73-1 | [4][8] |

| Density | 1.315 g/cm³ | [1] |

| Boiling Point | 417.2 °C at 760 mmHg | [1] |

| Flash Point | 159.2 °C | [1] |

| Vapor Pressure | 1.05E-07 mmHg at 25°C | [1] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Methanol | [1] |

Table 2: Computed Molecular Properties

| Property | Value | Source(s) |

| XLogP3 | 0.4 | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1][4][7] |

| Hydrogen Bond Acceptor Count | 6 | [1][4] |

| Rotatable Bond Count | 8 | [1][4] |

| Topological Polar Surface Area | 93.1 Ų | [1] |

Table 3: Properties of Deuterated Analog (this compound-d8)

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₆D₈O₆ | [1][7] |

| Molecular Weight | 262.29 g/mol (approx.) | [1][4] |

Experimental Protocols

Accurate determination and quantification of this compound in various matrices are predominantly achieved through chromatographic techniques coupled with mass spectrometry.

Protocol 1: GC-MS Analysis of Phthalates

This method is widely employed for the analysis of semi-volatile compounds like phthalates in diverse matrices, including polymers and consumer products.[9]

Sample Preparation (from a polymer matrix): [9]

-

Cryogenically mill the polymer sample to a fine powder to increase the surface area for extraction.

-

Place a known weight of the powdered sample (e.g., 100 mg) into a glass vial.

-

Dissolve the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

-

Precipitate the polymer by adding a non-solvent, like hexane (B92381) or acetonitrile.

-

Centrifuge or filter the mixture to separate the precipitated polymer.

-

Add a known amount of an internal standard, such as this compound-d8, to the supernatant.

-

Dilute the extract as necessary and transfer it to a GC vial for analysis.

Instrumentation: [9]

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless mode.

-

Oven Temperature Program: A temperature gradient is utilized to separate the phthalates, for instance, starting at 60°C, holding for 1 minute, and then ramping to 320°C.

-

Mass Spectrometer: Used for detection and quantification.

Protocol 2: LC-MS/MS Analysis of Phthalates

This protocol is particularly sensitive for detecting phthalate metabolites in biological fluids.[6]

Sample Preparation (Liquid-Liquid Extraction from liquid samples): [7]

-

To 1 mL of a liquid sample (e.g., plasma, urine), add a known amount of this compound-d8 internal standard solution.

-

Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Instrumentation: [6]

-

LC System: A UHPLC system.

-

Column: A reversed-phase C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Mass Spectrometer: A tandem mass spectrometer for detection.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the quantitative analysis of this compound in a given sample, a common procedure in environmental monitoring and product safety testing.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 84-73-1 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C12H14O6 | CID 66539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis(2-hydroxyethyl) phthalate (CAS 84-73-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential biological activities of Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), CAS number 84-73-1. The information is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

Bis(2-hydroxyethyl) phthalate is a diester of phthalic acid and ethylene (B1197577) glycol. It is a colorless, viscous liquid with limited solubility in water but soluble in organic solvents.[1] It is primarily used as a plasticizer to enhance the flexibility and durability of polymers.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | bis(2-hydroxyethyl) benzene-1,2-dicarboxylate | [3] |

| CAS Number | 84-73-1 | [3] |

| Molecular Formula | C₁₂H₁₄O₆ | [3] |

| Molecular Weight | 254.24 g/mol | [3] |

| Appearance | Colorless, viscous liquid | [1] |

| Boiling Point | 134 °C at 0.4 Torr | |

| Density | 1.315 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Acetonitrile (B52724), Chloroform (Sparingly), Methanol (Slightly) | [1] |

| InChI Key | CAKVXHUYTFYBPK-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO | [3] |

Synthesis

A general method for the synthesis of this compound involves the esterification of phthalic anhydride (B1165640) with an excess of ethylene glycol. The reaction is typically acid-catalyzed and driven to completion by the removal of water.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1 equivalent), ethylene glycol (2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the phthalic anhydride is consumed.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis and quantification of this compound.

Experimental Protocol: HPLC Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[4]

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. Phosphoric acid or formic acid can be added to improve peak shape.[4]

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable organic solvent.

-

Injection: Inject a specific volume of the sample solution onto the column.

-

Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 240 nm).

-

Quantification: Determine the concentration of this compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Experimental Protocol: GC-MS Analysis

This protocol describes a general procedure for the analysis of this compound by GC-MS.[5]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a capillary column (e.g., HP-5MS).[5]

-

Carrier Gas: Helium at a constant flow rate.[5]

-

Sample Preparation: Dissolve the sample in a volatile organic solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[6]

-

Injection: Inject a small volume of the prepared sample into the GC inlet in splitless mode.[5]

-

Temperature Program: Utilize a temperature gradient to separate the components of the sample. A typical program might start at a low temperature and ramp up to a higher temperature.[5]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic ions of this compound.

Spectral Data

Table 2: Summary of Spectral Data

| Technique | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalate ring and the aliphatic protons of the two hydroxyethyl (B10761427) groups. | [3] |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the hydroxyethyl chains. | [3] |

| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) group, carbonyl (C=O) of the ester, and C-O stretching vibrations. | [3][7] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyethyl groups. | [8] |

Biological Activity and Signaling Pathways

While specific toxicological and biological activity data for this compound is limited, information from related phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), suggests potential endocrine-disrupting properties.[1] Phthalates have been shown to interact with various biological pathways.

Studies on DEHP have indicated its involvement in the modulation of several key signaling pathways, including:

-

Wnt/β-catenin Pathway: Some endocrine-disrupting chemicals have been shown to activate the Wnt/β-catenin pathway, which is crucial for embryonic development and cell fate determination.[9]

-

p53 Signaling Pathway: DEHP has been linked to the induction of DNA damage and alterations in the expression of stress-related genes like p53.[10][11]

-

Apoptosis Pathway: Phthalates can influence apoptosis, with studies showing both pro-apoptotic and anti-apoptotic effects depending on the specific compound and cell type.[10][12]

It is plausible that this compound may exhibit similar biological activities due to its structural similarity to other phthalates. However, further research is needed to elucidate its specific mechanisms of action.

Safety Information

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Pictogram:

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should consult the relevant Safety Data Sheet (SDS) for comprehensive safety information and handling procedures. The biological activities described are largely inferred from related compounds and require further experimental validation for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Bis(2-ethylhexyl) phthalate: Sources, Biological Activity and Metabolism_Chemicalbook [chemicalbook.com]

- 3. This compound | C12H14O6 | CID 66539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity and mechanism of bis(2-ethylhexyl) phthalate in premature ovarian failure: A network toxicology prediction and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bis(2-ethylhexyl) phthalate induces DNA strand breaks and gene expression alterations in larval zebrafish Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. besjournal.com [besjournal.com]

Bis(2-hydroxyethyl) phthalate IUPAC nomenclature and synonyms

An In-depth Technical Guide to Bis(2-hydroxyethyl) phthalate (B1215562)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-hydroxyethyl) phthalate (BHEP), a significant phthalate ester. The document details its nomenclature, physicochemical properties, and established experimental protocols for its synthesis and analysis, targeting professionals in research and development.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound is bis(2-hydroxyethyl) benzene-1,2-dicarboxylate [1][2][3]. It is a diester of phthalic acid and ethylene (B1197577) glycol. Due to its industrial relevance, it is known by several synonyms.

| Identifier Type | Value |

| IUPAC Name | bis(2-hydroxyethyl) benzene-1,2-dicarboxylate[1][2][3] |

| CAS Number | 84-73-1[1] |

| EC Number | 201-556-9[1][3] |

| Molecular Formula | C12H14O6[1] |

| Synonyms | 1,2-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester[1][3]; Bis(beta-hydroxyethyl) phthalate[1][3]; Ethylene glycol phthalate[1]; Phthalic acid, bis(2-hydroxyethyl) ester[4] |

Physicochemical Properties

This compound is a colorless, viscous liquid soluble in organic solvents with limited water solubility[5]. Its key physicochemical properties are summarized below, which are crucial for developing analytical methods and understanding its environmental fate.

| Property | Value | Reference |

| Molar Mass | 254.24 g/mol | [1][6] |

| Density | 1.315 g/cm³ | |

| Boiling Point | 417.2 °C at 760 mmHg | |

| Flash Point | 159.2 °C | |

| Vapor Pressure | 1.05E-07 mmHg at 25°C | |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | |

| LogP (XLogP3) | 0.4 | [1] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 6 | [6] |

| Rotatable Bonds | 8 | |

| Topological Polar Surface Area | 93.1 Ų | [1] |

Analytical Methodologies

The accurate quantification of BHEP is critical for environmental monitoring, food safety, and consumer product testing[6][7][8]. The most common robust techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity[7][9]. The use of a deuterated internal standard, such as this compound-d8, is pivotal for achieving accurate and precise results by correcting for matrix effects and variations during sample preparation[7][8].

| Parameter | GC-MS | LC-MS/MS |

| Principle | Separation of volatile compounds followed by electron impact (EI) ionization and mass analysis[7]. | Separation of compounds in the liquid phase followed by soft ionization (e.g., ESI) and tandem mass analysis[7]. |

| Typical Linearity (R²) | > 0.99[7] | > 0.99[7] |

| Limit of Quantification (LOQ) | 5 - 50 ng/mL[7] | 0.02 - 1 ng/mL[7] |

| Accuracy (% Recovery) | 91.3% - 99.9%[7] | 85% - 115%[7] |

| Precision (%RSD) | 5.1% - 13.1%[7] | < 15%[7] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound.

Synthesis via Esterification

A common route for synthesizing BHEP involves the acid-catalyzed esterification of phthalic anhydride (B1165640) with ethylene glycol[5]. A similar methodology is used for its deuterated analog[10].

Principle: Phthalic anhydride undergoes a ring-opening reaction with ethylene glycol, followed by a second esterification to yield the final product. An acid catalyst facilitates the reaction, and water is removed to drive the equilibrium towards the product[10].

Materials:

-

Phthalic Anhydride (1 molar equivalent)

-

Ethylene Glycol (2.2 molar equivalents)

-

p-Toluenesulfonic acid (catalyst, 0.05 molar equivalents)

-

Toluene (for azeotropic removal of water)

Methodology:

-

Reaction Setup: A round-bottom flask is charged with phthalic anhydride, ethylene glycol, and the p-toluenesulfonic acid catalyst[10].

-

Solvent Addition: Toluene is added, and the flask is equipped with a Dean-Stark apparatus and a reflux condenser[10].

-

Esterification: The mixture is heated to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling, the organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine[10].

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel[10].

Caption: Plausible workflow for the synthesis of this compound.

Protocol: GC-MS Analysis in a Polymer Matrix

This method is suitable for analyzing BHEP in materials like plastics[9].

Sample Preparation:

-

Cryogenically mill the polymer sample to a fine powder[9].

-

Weigh a known amount (e.g., 100 mg) into a glass vial and dissolve it in a suitable solvent like tetrahydrofuran (B95107) (THF)[9].

-

Spike the sample with a known concentration of an internal standard (e.g., BHEP-d8)[8][9].

-

Precipitate the polymer by adding a non-solvent such as hexane (B92381) or acetonitrile[9].

-

Centrifuge the mixture to separate the polymer[9].

-

Transfer the supernatant containing the analyte to a GC vial for analysis[9].

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and using Helium as the carrier gas[9].

-

Injection Mode: Splitless[9].

-

Oven Program: Employ a temperature gradient suitable for separating phthalates, for instance, starting at 60°C and ramping to 320°C[9].

-

Mass Spectrometer: Operated in a suitable mode for detection and quantification.

Protocol: LC-MS/MS Analysis in Biological Fluids

This protocol is designed for the sensitive detection of BHEP in matrices like urine or plasma[6][7].

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 1 mL of the liquid sample (e.g., plasma, urine) into a tube[6].

-

Add a known amount of BHEP-d8 internal standard solution[6].

-

For conjugated metabolites, enzymatic deconjugation using β-glucuronidase may be required[7].

-

Add 5 mL of an extraction solvent (e.g., ethyl acetate) and vortex for 2 minutes[6].

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers[6].

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle nitrogen stream[6].

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for injection[6].

Instrumentation:

-

LC System: A UHPLC system is recommended for optimal separation[7].

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm)[7].

-

Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is common[7].

-

Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in a sensitive detection mode.

References

- 1. This compound | C12H14O6 | CID 66539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (>90%) | LGC Standards [lgcstandards.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy this compound | 84-73-1 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and LogP of Bis(2-hydroxyethyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Bis(2-hydroxyethyl) phthalate (B1215562), with a specific focus on its solubility and octanol-water partition coefficient (LogP). Understanding these parameters is critical for applications in polymer chemistry, environmental fate assessment, and toxicology. This document summarizes available data, presents detailed experimental protocols for their determination, and includes workflow diagrams to facilitate experimental design.

Core Physical and Chemical Properties

Bis(2-hydroxyethyl) phthalate is a diester of phthalic acid and ethylene (B1197577) glycol. It is recognized for its use as a plasticizer and as an intermediate in the synthesis of polyesters. Its structure, featuring a hydrophobic benzene (B151609) ring and two hydrophilic hydroxyethyl (B10761427) chains, results in amphiphilic characteristics that govern its solubility and partitioning behavior.

Data Presentation

Table 1: Solubility and LogP of this compound

| Property | Value/Description | Solvents | Source(s) |

| Water Solubility | Limited / Sparingly Soluble | Water | [1][2][3] |

| Organic Solvent Solubility | Soluble | Chloroform (sparingly), Methanol (slightly) | [2][4] |

| LogP (Octanol-Water Partition Coefficient) | -0.015 to 0.4 | n-Octanol/Water | [2][5] |

Note: For a structurally related compound, Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a water solubility of 0.593 g/L has been reported[6]. This information is provided for comparative purposes only.

Table 2: Hansen Solubility Parameters for this compound

Hansen solubility parameters offer a more nuanced understanding of a substance's solubility by breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

| Hansen Parameter | Value Range (MPa^0.5) | Source(s) |

| Dispersion (δD) | 18.5 - 19.2 | [1] |

| Polar (δP) | 8.5 - 9.8 | [1] |

| Hydrogen Bonding (δH) | 12.0 - 14.5 | [1] |

Experimental Protocols

For researchers requiring precise quantitative data, the following detailed experimental protocols are provided, based on internationally recognized guidelines.

Determination of Water Solubility (OECD 105)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method. Given the expected "sparingly soluble" nature of this compound, the Flask Method is generally more appropriate.

Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker

-

Glass flasks with stoppers

-

Centrifuge (optional)

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a flask containing purified water.

-

Equilibration: Agitate the flask in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the solution to stand to let undissolved material settle. If necessary, centrifuge the solution to separate the aqueous phase from any solid.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous solution.

-

Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV.

Determination of LogP (OECD 107 & 117)

The octanol-water partition coefficient (LogP) can be determined using several methods. The Shake Flask Method (OECD 107) is a classical approach, while the HPLC Method (OECD 117) is a more rapid, indirect method.

1. Shake Flask Method (OECD 107)

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV)

Procedure:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Test Solution Preparation: Prepare a stock solution of this compound in either n-octanol or water.

-

Partitioning: Add the stock solution to a separatory funnel containing known volumes of both pre-saturated n-octanol and water.

-

Equilibration: Shake the funnel gently for a set period to allow for partitioning between the two phases.

-

Phase Separation: Allow the phases to separate. Centrifugation can be used to ensure complete separation.

-

Analysis: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. HPLC Method (OECD 117)

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its LogP. A calibration curve is generated using reference compounds with known LogP values.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reverse-phase column (e.g., C18)

-

Reference compounds with known LogP values

Procedure:

-

Calibration: Inject a series of reference compounds with known LogP values onto the HPLC system and record their retention times.

-

Calibration Curve: Plot the logarithm of the retention factor (k) versus the known LogP values of the reference compounds to generate a calibration curve.

-

Sample Analysis: Inject a solution of this compound onto the same HPLC system under identical conditions and determine its retention time.

-

LogP Determination: Calculate the retention factor for this compound and use the calibration curve to determine its LogP.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

Spectroscopic Profile of Bis(2-hydroxyethyl) phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-hydroxyethyl) phthalate (B1215562), a significant compound in various industrial and research applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of a compound. Below are the summarized ¹H and ¹³C NMR data for Bis(2-hydroxyethyl) phthalate.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 - 7.71 | m | 2H | Aromatic CH |

| 7.56 - 7.52 | m | 2H | Aromatic CH |

| 4.41 | t | 4H | O-CH₂ |

| 3.91 | t | 4H | HO-CH₂ |

| 2.5 (broad s) | s | 2H | OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O (Ester) |

| 132.5 | Aromatic C (quaternary) |

| 131.0 | Aromatic CH |

| 129.0 | Aromatic CH |

| 66.0 | O-CH₂ |

| 61.0 | HO-CH₂ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The solution should be homogeneous.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Typically 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-15 ppm

¹³C NMR Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 (broad) | Strong | O-H stretch (hydroxyl) |

| 3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| 1720 | Strong, Sharp | C=O stretch (ester) |

| 1600, 1580, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1280 | Strong | C-O stretch (ester) |

| 1120 | Strong | C-O stretch (alcohol) |

| 740 | Strong | C-H bend (ortho-disubstituted aromatic) |

Experimental Protocol: IR Spectroscopy

Sample Preparation: As this compound is a viscous liquid or solid, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, for transmission IR, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 254 | Low | [M]⁺ (Molecular Ion) |

| 209 | Moderate | [M - OCH₂CH₂OH]⁺ |

| 163 | High | [C₈H₃O₃]⁺ |

| 149 | Very High | [C₈H₅O₃]⁺ (Phthalic anhydride (B1165640) cation) |

| 104 | Moderate | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of phthalates.

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent such as dichloromethane (B109758) or hexane. For quantitative analysis, a deuterated internal standard like this compound-d8 may be added.[2][3]

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[2]

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 60°C and ramping up to 300°C.

-

Carrier Gas: Helium or Hydrogen.[4]

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Mode: Full scan to obtain the fragmentation pattern. Selected Ion Monitoring (SIM) can be used for targeted quantification.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Degradation of Bis(2-hydroxyethyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hydroxyethyl) phthalate (B1215562), a significant compound in polymer chemistry, undergoes thermal degradation through a multi-stage process. This guide provides a comprehensive analysis of its thermal decomposition, including quantitative data, detailed experimental protocols, and a mechanistic overview. Understanding the thermal stability and degradation pathways of this compound is crucial for its application in various fields, including polymer synthesis and as a component in drug formulations where thermal processing may be involved. This document summarizes key findings from thermal analysis studies, offering a foundational resource for professionals working with this chemical.

Introduction

Bis(2-hydroxyethyl) phthalate is a diester of phthalic acid and ethylene (B1197577) glycol. Its thermal stability is a critical parameter in its various applications. When subjected to elevated temperatures, the molecule undergoes a series of degradation reactions, leading to the formation of various smaller molecules. The study of these degradation processes is essential for determining the material's operational limits and for understanding its potential environmental and health impacts upon decomposition.

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in elucidating the thermal degradation profile of this compound. These methods provide quantitative data on mass loss as a function of temperature and the energy changes associated with decomposition.

Quantitative Thermal Degradation Data

The thermal degradation of this compound proceeds in distinct stages. The primary decomposition phase is initiated by the cleavage of the ester bonds.

| Temperature Range (°C) | Mass Loss (%) | Degradation Step |

| 200-300 | 10-30 | Initial ester bond cleavage and loss of a 2-hydroxyethyl group.[1] |

| >300 | >30 | Further decomposition of the phthalate backbone. |

Note: The data presented is based on available literature. The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Thermal Degradation Pathway

The thermal decomposition of this compound is believed to be initiated by the cleavage of the ester linkage, which is the most thermally labile part of the molecule. A plausible degradation pathway involves the initial loss of a 2-hydroxyethyl group to form a monoester intermediate, which then undergoes further decomposition.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Bis(2-hydroxyethyl) Phthalate (B1215562) as a Monomer in Polymer Chemistry

Introduction

Bis(2-hydroxyethyl) phthalate (BHEP) is an organic compound belonging to the phthalate ester family.[1] Its chemical structure consists of a central phthalate core derived from phthalic acid, which is esterified with two 2-hydroxyethyl chains.[2] The IUPAC name for this compound is bis(2-hydroxyethyl) benzene-1,2-dicarboxylate.[3] Unlike common phthalates like bis(2-ethylhexyl) phthalate (DEHP) that are primarily used as additives, BHEP's key feature is the presence of two terminal hydroxyl (-OH) groups.[1] These functional groups allow BHEP to act as a diol, enabling it to be chemically incorporated into polymer chains through reactions like esterification. This reactivity makes BHEP a valuable monomer and intermediate in polymer science for synthesizing various polyesters and modifying polymer properties.[1][4] Its structure imparts a combination of aromatic rigidity and aliphatic flexibility to the polymers it forms.[1]

Physicochemical Properties

BHEP is a colorless, viscous liquid that is soluble in many organic solvents but has limited solubility in water.[4][5] Its amphiphilic molecular structure, containing both hydrophilic hydroxyl groups and a hydrophobic aromatic core, governs its solubility characteristics.[4] The key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | bis(2-hydroxyethyl) benzene-1,2-dicarboxylate | [3][5] |

| Synonyms | 1,2-Benzenedicarboxylic acid, bis(2-hydroxyethyl) ester | [3][6] |

| CAS Number | 84-73-1 | [3][5] |

| Molecular Formula | C₁₂H₁₄O₆ | [3][5] |

| Molecular Weight | 254.24 g/mol | [3][5] |

| Appearance | Colorless, viscous liquid | [4][5] |

| XLogP3 | 0.4 | [3][5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 8 | [5] |

| Hansen Solubility Parameters | δD: 18.5-19.2 MPa⁰·⁵, δP: 8.5-9.8 MPa⁰·⁵, δH: 12.0-14.5 MPa⁰·⁵ |[4] |

Synthesis of this compound (BHEP)

BHEP can be synthesized through several chemical routes. The most prevalent methods are esterification and transesterification.[4]

-

Esterification : This is the most common method and involves the direct reaction of phthalic anhydride (B1165640) with an excess of 2-hydroxyethyl alcohol (ethylene glycol) in the presence of an acid catalyst.[4]

-

Transesterification : This method involves the reaction of another phthalate ester (like dimethyl phthalate) with 2-hydroxyethyl alcohol.[4]

Caption: Workflow for the synthesis of BHEP via esterification.

Experimental Protocol: Synthesis of BHEP via Esterification

This protocol is based on the general principles of esterification for synthesizing phthalate esters.[4][7]

-

Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, charge phthalic anhydride and a molar excess (e.g., 2.5 to 3 equivalents) of ethylene glycol.

-

Catalyst Addition : Add a catalytic amount (e.g., 0.5-1.0 mol% relative to phthalic anhydride) of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

-

Reaction : Heat the mixture under reflux. The reaction temperature is typically maintained to ensure a steady reflux while water, the byproduct of the esterification, is continuously removed via the Dean-Stark trap to drive the reaction to completion.

-

Monitoring : Monitor the reaction progress by measuring the amount of water collected or by using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Purification : The crude product can be purified to remove unreacted ethylene glycol and catalyst residues. This is typically achieved through vacuum distillation or column chromatography to yield high-purity this compound.[7]

BHEP as a Monomer in Polymer Chemistry

The bifunctional nature of BHEP, with its two primary hydroxyl groups, makes it an excellent diol monomer for step-growth polymerization. It is particularly used in the synthesis of polyesters through polycondensation reactions.

Polycondensation Reactions

BHEP can be reacted with various dicarboxylic acids (or their anhydrides or esters) to form polyesters. The properties of the resulting polymer can be tailored by the choice of the co-monomer.

-

Unsaturated Polyesters : When BHEP is polycondensed with an unsaturated dicarboxylic acid or anhydride, such as maleic anhydride or fumaric acid, an unsaturated polyester (B1180765) is formed.[8][9] These polymers contain double bonds in their backbone, which can be later cross-linked with a vinyl monomer (like styrene) to form a rigid thermoset material.[8]

-

Saturated and Copolyesters : Reaction with saturated dicarboxylic acids (e.g., succinic acid, adipic acid, sebacic acid) yields saturated polyesters.[10][11] BHEP is often used as a co-monomer to produce random copolyesters.[10][11] This approach is valuable for creating biodegradable polymers with tailored thermal and mechanical properties for applications like sustainable packaging.[10][11][12]

Caption: Polycondensation of BHEP to form a polyester.

Experimental Protocol: Synthesis of a BHEP-based Unsaturated Polyester

This protocol describes a two-step melt polycondensation process, a common method for synthesizing unsaturated polyesters.[10][13]

-

Esterification (First Stage) :

-

Charge this compound (BHEP), another diol if required (e.g., propylene (B89431) glycol), and a saturated dicarboxylic acid/anhydride (e.g., phthalic anhydride, if not using BHEP as the sole source) into a reactor equipped with a mechanical stirrer, nitrogen inlet, and a packed column connected to a condenser.

-

Heat the mixture under a nitrogen blanket to approximately 150-160°C to melt the reactants.

-

Gradually increase the temperature to 190-210°C and hold until the acid value of the mixture drops to a target level, indicating the completion of the initial esterification. Water is continuously removed during this stage.

-

-

Polycondensation (Second Stage) :

-

Cool the mixture to below 180°C and add the unsaturated component, maleic anhydride.

-

Reheat the mixture to 190-210°C and hold until the desired acid value and viscosity are reached.

-

Optionally, apply a vacuum during the final hours to facilitate the removal of water and other small molecules, thereby increasing the polymer's molecular weight.

-

-

Cooling and Dilution :

-

Cool the resulting polyester resin and, while still hot and fluid, dilute it with a reactive monomer like styrene, which also contains an inhibitor to prevent premature polymerization.

-

Properties and Applications of BHEP-Based Polymers

Incorporating BHEP into a polymer backbone significantly influences the material's final properties. The aromatic phthalate group provides rigidity and thermal stability, while the ethylene glycol linkages offer some flexibility.

Table 2: Properties of Copolymers Synthesized from BHET and Aliphatic Dicarboxylic Acids*

| Aliphatic Diacid Co-monomer | Tensile Strength (MPa) | Elongation at Break (%) | Haze (%) | Source |

|---|---|---|---|---|

| Succinic Acid (SA) | < 27 | ~700 | < 10 | [10][11][12] |

| Adipic Acid (AA) | < 27 | ~700 | < 10 | [10][11][12] |

| Sebacic Acid (Seb) | < 27 | ~700 | < 10 | [10][11][12] |

| Dodecanedioic Acid (DDDA) | < 27 | ~700 | < 10 | [10][11][12] |

Note: Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) is structurally similar to BHEP and serves as a good proxy for demonstrating the properties of such copolyesters. These films exhibited excellent elastic properties and optical transparency.

Copolymers based on BHEP have also shown a high affinity for Ca²⁺ ions, leading to changes in thermal properties (an increase of up to 15°C in glass transition temperature and 30°C in melting range) and a two- to three-fold increase in the mechanical characteristics of polymer films.[4]

Primary Applications:

-

Polymer Production : Serves as a key intermediate in the manufacturing of polyesters and copolyesters.[4]

-

Biodegradable Polymers : Used to synthesize biodegradable aromatic-aliphatic copolymers with excellent transparency and mechanical properties, making them suitable for sustainable flexible packaging.[10][11][12]

-

Unsaturated Polyester Resins : A crucial component in resins used for producing fiberglass-reinforced plastics, composites, and gel coats.[8][9]

-

Coatings : Employed in the formulation of paints and coatings to improve their performance characteristics.[4]

-

Plasticizers : While it can act as a plasticizer, its primary role is often as a reactive monomer that becomes part of the polymer backbone, offering permanent flexibility.[4]

Analytical Characterization

The characterization of BHEP and its derived polymers is essential for quality control and research. Several analytical techniques are employed for this purpose.

-

Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and quantification of BHEP.[7][14] A deuterated internal standard (BHEP-d8) is often used to ensure accuracy.[7][14]

-

Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure of the monomer and the resulting polymers.

Caption: General analytical workflow for BHEP characterization.

Experimental Protocol: Quantification of BHEP using HPLC

This protocol outlines a general method for analyzing BHEP.[6][7]

-

Standard Preparation : Prepare a stock solution of BHEP in a suitable solvent like acetonitrile (B52724). Create a series of working standards for calibration by serial dilution.

-

Sample Preparation : Dissolve a known amount of the sample in the same solvent. If the sample is in a complex matrix, an appropriate extraction (e.g., liquid-liquid or solid-phase extraction) may be necessary.[15]

-

Instrumentation : Use a High-Performance Liquid Chromatograph equipped with a UV or Mass Spectrometry (MS) detector. A reverse-phase C18 column is typically used.[7]

-

Chromatographic Conditions :

-

Analysis : Inject a specific volume of the prepared sample and standards into the HPLC system.

-

Quantification : Identify the BHEP peak by its retention time and determine its concentration by comparing the peak area to the calibration curve generated from the standards.

Toxicology and Safety

Like other phthalates, BHEP has been subject to scrutiny regarding its potential health impacts. Research indicates that BHEP may possess endocrine-disrupting properties.[4][5] In vitro studies have suggested that it can interact with hormone receptors, which could potentially affect reproductive health and development.[4] Its metabolites may also have toxicological effects on liver function.[4] Therefore, proper handling and safety precautions are essential when working with BHEP in a laboratory or industrial setting. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended.

References

- 1. This compound|CAS 84-73-1|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H14O6 | CID 66539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 84-73-1 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. kompozit.org.tr [kompozit.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Collection - Biodegradable AromaticâAliphatic Copolyesters Derived from Bis(2-Hydroxyethyl) Terephthalate for Sustainable Flexible Packaging Applications - ACS Applied Polymer Materials - Figshare [acs.figshare.com]

- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 13. WO2003080704A1 - Preparation of unsaturated polyesters - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrolysis and Degradation Products of Bis(2-hydroxyethyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEP), a phthalate ester, is susceptible to degradation through hydrolysis, a process significantly influenced by pH and enzymatic activity. This technical guide provides a comprehensive overview of the hydrolysis and degradation pathways of BHEP, its resulting products, and the methodologies for their analysis. Quantitative data on the stability of BHEP under various pH conditions are summarized, and detailed experimental protocols for studying its hydrolysis kinetics are provided. Furthermore, this guide illustrates the degradation pathways through signaling diagrams, offering a valuable resource for researchers in environmental science, toxicology, and drug development who are investigating the fate and effects of phthalates.

Introduction

Bis(2-hydroxyethyl) phthalate (BHEP) is a diester of phthalic acid and ethylene (B1197577) glycol. Like other phthalate esters, BHEP is subject to hydrolysis of its ester bonds, leading to the formation of monoester and diacid metabolites, along with the corresponding alcohol. This degradation can occur abiotically, catalyzed by acids or bases, or biotically, mediated by enzymes such as esterases and lipases. Understanding the hydrolysis and degradation of BHEP is crucial for assessing its environmental fate, metabolic pathways in biological systems, and potential toxicological implications. Phthalate diesters are known to be rapidly metabolized in the body, primarily through hydrolysis to their monoester metabolites, which are often the target analytes in human biomonitoring studies.[1]

Chemical Hydrolysis of this compound

The stability of BHEP in aqueous solutions is highly dependent on pH. It is most stable in the neutral pH range (approximately 6.0-8.0) and is prone to degradation under strongly acidic or basic conditions.[2] The primary degradation reaction is the hydrolysis of the ester bonds.

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 6.0), the ester linkages of BHEP are susceptible to acid-catalyzed hydrolysis. In strongly acidic solutions (e.g., pH 1.0-2.0), the compound demonstrates moderate stability.[2] The hydrolysis proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond, releasing ethylene glycol and forming the monoester intermediate, mono(2-hydroxyethyl) phthalate (MHEP). MHEP can then undergo further hydrolysis to yield phthalic acid and another molecule of ethylene glycol.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is significantly faster than acid-catalyzed hydrolysis.[2] In basic solutions (pH > 8.0), the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. The degradation of BHEP in basic conditions yields the phthalate salt and two molecules of ethylene glycol, likely proceeding through the MHEP intermediate.

Quantitative Data on BHEP Hydrolysis

The following table summarizes the estimated stability of this compound at different pH ranges.

| pH Range | Condition | Stability | Hydrolysis Rate | Estimated Half-life | Primary Products |

| 1.0 - 2.0 | Strongly Acidic | Moderate Stability | Moderate | 10 - 50 hours | Phthalic acid + Ethylene glycol |

| 3.0 - 5.0 | Acidic | Enhanced Stability | Slow | 50 - 200 hours | Mono(2-hydroxyethyl) phthalate + Ethylene glycol |

| 6.0 - 8.0 | Neutral | Most Stable | Very Slow | 200 - 1000 hours | Minimal hydrolysis products |

| 9.0 - 11.0 | Basic | Decreased Stability | Fast | Not specified | Phthalate salt + Ethylene glycol |

(Data summarized from a study on this compound)[2]

Enzymatic Degradation of this compound

Enzymatic hydrolysis plays a crucial role in the metabolism and environmental degradation of BHEP. Carboxylesterases and lipases are the primary enzymes responsible for this process. These enzymes catalyze the hydrolysis of the ester bonds in BHEP, leading to the formation of MHEP and subsequently phthalic acid.

Studies on various phthalate esters have shown that microbial lipases and esterases can efficiently degrade these compounds. For instance, lipases from Rhizopus delemar, Rhizopus arrhizus, and Pseudomonas species, as well as esterases from pig liver, have demonstrated the ability to hydrolyze phthalate esters. While specific kinetic data for BHEP are limited, the general mechanism involves the formation of a monoester and a free alcohol, followed by the hydrolysis of the second ester bond to yield phthalic acid and another alcohol molecule.

Degradation Pathways

The degradation of this compound proceeds in a stepwise manner, primarily through the hydrolysis of its two ester linkages.

Caption: Hydrolysis pathway of this compound.

Experimental Protocols

This section outlines a general experimental protocol for studying the hydrolysis kinetics of this compound.

Objective

To determine the hydrolysis rate of this compound under different pH conditions (acidic, neutral, and basic).

Materials

-

This compound (BHEP) standard

-

Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

-

Buffer solutions of various pH (e.g., pH 4, 7, and 10)

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

-

Deionized water

-

HPLC system with a UV or MS detector

-

C18 reversed-phase HPLC column

-

Autosampler vials

Experimental Workflow

Caption: Experimental workflow for BHEP hydrolysis kinetics study.

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of BHEP in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Preparation of Reaction Solutions: For each pH to be tested, add a small volume of the BHEP stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the reaction.

-

Incubation: Incubate the reaction solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of cold methanol or acetonitrile to the aliquot to stop the hydrolysis.

-

HPLC Analysis: Analyze the quenched samples using a C18 reversed-phase column. A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid). Monitor the elution of BHEP and its degradation products (MHEP and phthalic acid) using a UV detector (e.g., at 230 nm) or a mass spectrometer.

-

Quantification: Prepare a calibration curve for BHEP, MHEP, and phthalic acid using standard solutions of known concentrations. Use the calibration curve to determine the concentration of each compound in the samples at each time point.

-

Data Analysis: Plot the concentration of BHEP versus time for each pH condition. Determine the rate constant (k) for the hydrolysis reaction from the slope of the line (for a first-order reaction, plot ln[BHEP] vs. time). Calculate the half-life (t½) using the equation t½ = 0.693/k.

Conclusion

The hydrolysis of this compound is a critical degradation pathway that determines its environmental persistence and metabolic fate. This process is highly pH-dependent, with accelerated degradation in both acidic and, more significantly, basic conditions. The primary degradation products are mono(2-hydroxyethyl) phthalate, phthalic acid, and ethylene glycol. Enzymatic activity, particularly from carboxylesterases and lipases, also plays a vital role in the biological degradation of BHEP. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals to further investigate the hydrolysis kinetics and degradation mechanisms of BHEP and other related phthalate esters. This understanding is essential for accurate risk assessment and the development of strategies to mitigate the potential environmental and health impacts of these widely used compounds.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Bis(2-hydroxyethyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyethyl) phthalate (B1215562) (BHEHP) is a phthalate ester that, due to its use in the synthesis of polyesters and other polymers, has the potential for environmental release. Understanding its environmental fate and transport is crucial for assessing its ecological risk and for the development of environmentally benign alternatives. This technical guide provides a comprehensive overview of the current knowledge on the physicochemical properties, degradation, mobility, and bioaccumulation potential of BHEHP, intended for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties of Bis(2-hydroxyethyl) phthalate

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. Key properties of BHEHP are summarized in the table below. The LogP value of 0.4 suggests a relatively low potential for bioaccumulation in fatty tissues.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₆ | [1] |

| Molar Mass | 254.24 g/mol | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.4 | [1] |

| Hansen Solubility Parameters | ||

| Dispersion (δD) | 18.5-19.2 MPa⁰·⁵ | [2] |

| Polar (δP) | 8.5-9.8 MPa⁰·⁵ | [2] |

| Hydrogen Bonding (δH) | 12.0-14.5 MPa⁰·⁵ | [2] |

Environmental Fate and Transport

The environmental fate of BHEHP is determined by a combination of transport and transformation processes, including abiotic and biotic degradation.

Abiotic Degradation